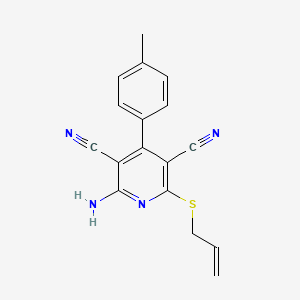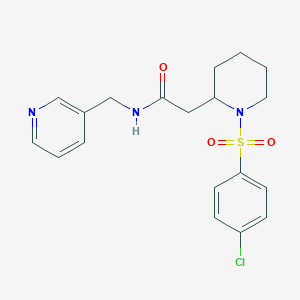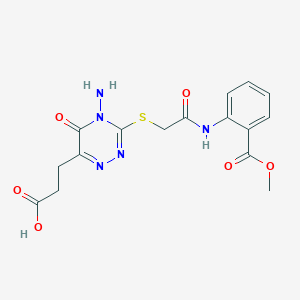
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an allylthio group at the 2-position, an amino group at the 6-position, a p-tolyl group at the 4-position, and two cyano groups at the 3 and 5 positions of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyridine Ring: : The pyridine ring can be constructed using a multi-component reaction involving malononitrile, aldehydes, and ammonia. This reaction typically requires a catalyst such as zinc chloride and is carried out under solvent-free conditions at room temperature for several hours .
-
Introduction of the Allylthio Group: : The allylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate allyl halide with a thiol derivative of the pyridine compound under basic conditions .
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative. This reaction is typically carried out under high temperature and pressure conditions in an autoclave .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
-
Substitution: : The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reaction conditionslow temperature, inert atmosphere.
Substitution: Electrophiles (e.g., alkyl halides, acyl chlorides); reaction conditionsbasic or acidic medium, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile has several scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various substituted pyridines and pyridine derivatives .
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets .
-
Medicine: : Explored for its potential therapeutic applications. Derivatives of this compound have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways .
-
Industry: : Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in various industrial applications .
作用機序
The mechanism of action of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile: Similar structure with a benzylthio group instead of an allylthio group.
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Contains a chlorine atom instead of the allylthio and p-tolyl groups.
Uniqueness
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity. The combination of the allylthio group with the amino and cyano groups on the pyridine ring enhances its potential for diverse chemical transformations and biological interactions .
特性
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRMTKHWKFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2609401.png)

![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)


![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

